molecular formula C11H13N3OS B11814559 3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine

3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine

Cat. No.: B11814559
M. Wt: 235.31 g/mol
InChI Key: WSFDQLWKARUDMK-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a heterocyclic compound that features a unique combination of an oxadiazole ring and a tetrahydrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine typically involves the formation of the oxadiazole ring followed by the construction of the tetrahydrobenzo[b]thiophene moiety. One common method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring and the tetrahydrobenzo[b]thiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is unique due to its combination of the oxadiazole ring and the tetrahydrobenzo[b]thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Biological Activity

3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (CAS: 1351385-74-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b]thiophene core and an oxadiazole moiety. Its molecular formula is C₁₁H₁₃N₃OS, with a molecular weight of approximately 233.31 g/mol. The presence of the oxadiazole ring is significant as it is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

1. Antimicrobial Activity

Preliminary studies indicate that compounds with oxadiazole groups often exhibit antimicrobial properties. For example, related oxadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism generally involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In vitro studies have shown that derivatives of oxadiazoles can inhibit cell proliferation in several cancer types by inducing apoptosis and modulating signaling pathways related to cell survival.

3. PPAR Modulation

Recent research has highlighted the role of PPAR (Peroxisome Proliferator-Activated Receptor) ligands in metabolic regulation and cancer therapy. Compounds similar to this compound have been identified as PPARγ agonists, which may help in managing conditions like diabetes and obesity by enhancing insulin sensitivity and reducing inflammation.

Case Study: Anticancer Activity

A study evaluated the effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar scaffolds to this compound exhibited IC₅₀ values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (NCI-H460) cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

CompoundCell LineIC₅₀ (µM)Mechanism
AMDA-MB-2315.0Apoptosis induction
BNCI-H4607.2Caspase activation
CHepG212.5Cell cycle arrest

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, derivatives were tested against common pathogens using disk diffusion methods. The results demonstrated significant inhibition zones for Staphylococcus aureus and Candida albicans.

PathogenInhibition Zone (mm)Compound Tested
Staphylococcus aureus18D1
Escherichia coli15D2
Candida albicans20D3

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

3-(4-methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

InChI

InChI=1S/C11H13N3OS/c1-6-10(14-15-13-6)9-7-4-2-3-5-8(7)16-11(9)12/h2-5,12H2,1H3

InChI Key

WSFDQLWKARUDMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C2=C(SC3=C2CCCC3)N

Origin of Product

United States

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